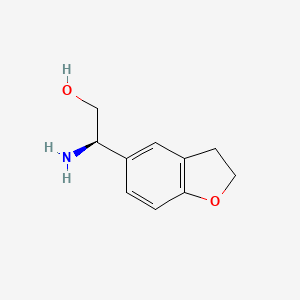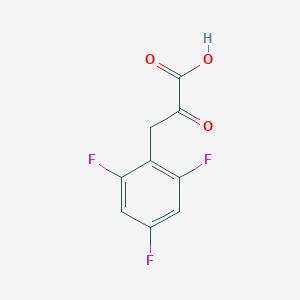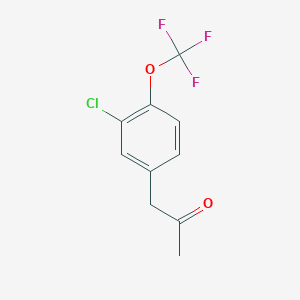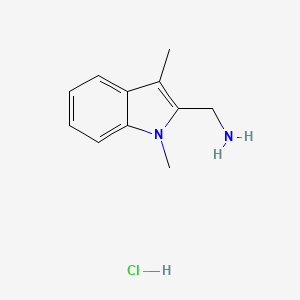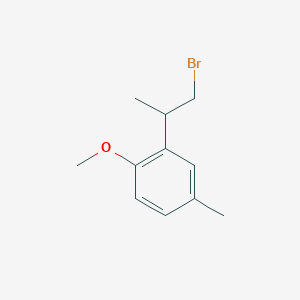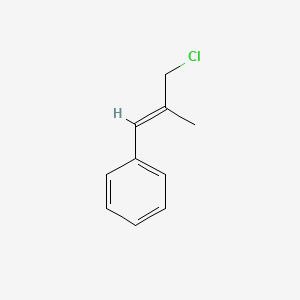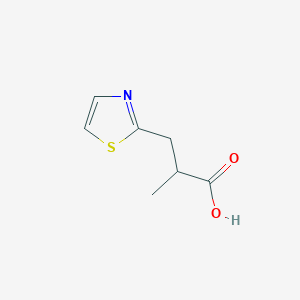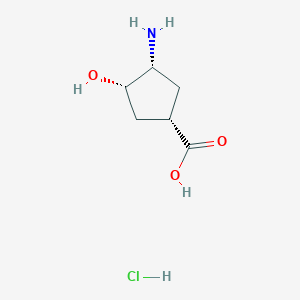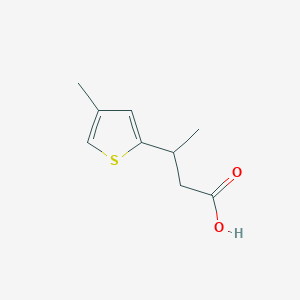
3-(4-Methylthiophen-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylthiophen-2-yl)butanoic acid is a chemical compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-(4-Methylthiophen-2-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-(4-Methylthiophen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase and monoamine oxidase.
Medicine: Research suggests it may have neuroprotective, anti-inflammatory, and antioxidant properties, making it a candidate for treating neurodegenerative diseases.
Industry: It is used in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methylthiophen-2-yl)butanoic acid involves the inhibition of specific enzymes. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it inhibits monoamine oxidase, resulting in elevated levels of neurotransmitters like dopamine and serotonin, which can enhance mood and behavior. These effects suggest that the compound impacts the cholinergic and monoaminergic systems, which are involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methylthiophen-2-yl)butanoic acid: A closely related compound with similar properties.
2-Amino-4-(3-methylthiophen-2-yl)butanoic acid: Another derivative with potential biological activity.
Uniqueness
3-(4-Methylthiophen-2-yl)butanoic acid stands out due to its specific inhibitory effects on acetylcholinesterase and monoamine oxidase. Its unique structure allows it to interact with these enzymes effectively, making it a valuable compound for research in neurodegenerative diseases and mood disorders.
Propriétés
Formule moléculaire |
C9H12O2S |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
3-(4-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-3-8(12-5-6)7(2)4-9(10)11/h3,5,7H,4H2,1-2H3,(H,10,11) |
Clé InChI |
SKUFFPNOWSCMKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




